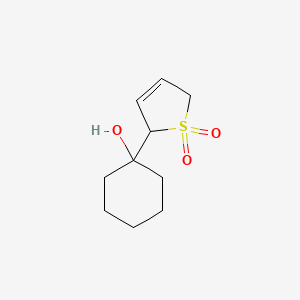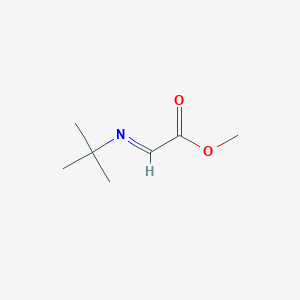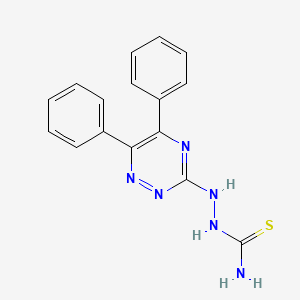![molecular formula C14H20O2Si B14314873 Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate CAS No. 106046-48-4](/img/structure/B14314873.png)
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate is an organosilicon compound that features a silyl group attached to a butenoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate typically involves the reaction of a silyl chloride with an appropriate ester under basic conditions. One common method involves the use of dimethylphenylsilyl chloride and methyl 2-methylbut-3-enoate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silyl groups.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the lipophilicity of pharmaceutical compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the stability and lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl ether.
Tert-butyldimethylsilyl derivatives: Compounds such as tert-butyldimethylsilyl chloride and tert-butyldimethylsilyl ether.
Phenylsilyl derivatives: Compounds like phenylsilyl chloride and phenylsilyl ether.
Uniqueness
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate is unique due to the presence of both a silyl group and an ester group in its structure. This combination allows for a wide range of chemical modifications and applications. The phenyl group attached to the silicon atom also imparts additional stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
| 106046-48-4 | |
分子式 |
C14H20O2Si |
分子量 |
248.39 g/mol |
IUPAC名 |
methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate |
InChI |
InChI=1S/C14H20O2Si/c1-6-14(2,13(15)16-3)17(4,5)12-10-8-7-9-11-12/h6-11H,1H2,2-5H3 |
InChIキー |
XFRKHXUIJRQJGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)(C(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)

